Tetrachloro(fluoro)-lambda~5~-stibane
Description
Overview of Hypervalent Antimony Chemistry
Hypervalent compounds, which appear to have more than the usual number of valence electrons around a central atom, are a cornerstone of main group chemistry. Antimony, a member of Group 15, readily forms such compounds, particularly in its +5 oxidation state. numberanalytics.com
Antimony and its compounds have been known since ancient times, initially used in cosmetics and medicines. wikipedia.org The scientific study of antimony compounds began in earnest in the 18th and 19th centuries, with early chemists like Jöns Jakob Berzelius making significant contributions to understanding their composition. archive.org The exploration of organoantimony compounds, including stibanes, gained momentum in the 20th century, driven by their potential applications in various fields. wikipedia.org The development of advanced analytical techniques, such as X-ray crystallography and various spectroscopic methods, has been instrumental in elucidating the structures and bonding of these complex molecules. nih.gov
The bonding in pentavalent antimony compounds, often described as λ⁵-stibanes, has been a subject of considerable theoretical and experimental investigation. The traditional octet rule is insufficient to describe these hypervalent species. The most widely accepted model involves the formation of three-center, four-electron (3c-4e) bonds, particularly for the linear X-Sb-X arrangements in a trigonal bipyramidal geometry. This model avoids the need for d-orbital participation, which was an earlier, now less favored, explanation. The geometry of these compounds is typically trigonal bipyramidal, with the more electronegative substituents preferentially occupying the axial positions. wikipedia.org
Significance of Halogenated Antimony(V) Complexes
Halogenated antimony(V) compounds are a class of powerful Lewis acids and have been instrumental as catalysts and reagents in a wide range of chemical transformations. wikipedia.orgsoftschools.com
The nature of the halogen atoms bonded to the antimony center significantly influences the compound's properties. The high electronegativity of halogens polarizes the Sb-X bonds, enhancing the Lewis acidity of the antimony center. This effect is particularly pronounced with fluorine. The reactivity of halogenated antimony(V) compounds is also seen in their use as flame retardants, where they can interrupt the radical chain reactions of combustion. eschemy.com The interplay between different halogens within the same molecule can lead to unique reactivity patterns. nih.gov
Fluorine, being the most electronegative element, imparts unique properties to antimony(V) compounds. The Sb-F bond is significantly strong and polarized. Antimony pentafluoride (SbF₅) is one of the strongest known Lewis acids and a key component of "magic acid," a superacid capable of protonating even alkanes. wikipedia.org The introduction of fluorine into an antimony(V) halide can dramatically increase its Lewis acidity and its efficacy as a catalyst or fluorinating agent. chemimpex.com This is due to the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the antimony center. rsc.orgrsc.org
Position of Tetrachloro(fluoro)-λ⁵-stibane within Antimony(V) Halide Chemistry
Tetrachloro(fluoro)-λ⁵-stibane, with the chemical formula SbCl₄F, is a mixed-halide antimony(V) compound. nih.gov It occupies an interesting position between the well-studied antimony pentachloride (SbCl₅) and antimony pentafluoride (SbF₅). Its properties are a blend of those of its parent halides, offering a unique combination of reactivity and selectivity.
The synthesis of tetrachloro(fluoro)-λ⁵-stibane is typically achieved through halogen exchange reactions, for example, by reacting antimony pentachloride with a suitable fluorinating agent. The structure is expected to be a trigonal bipyramid, with the more electronegative fluorine atom likely occupying an axial position to minimize electron-electron repulsion, in accordance with Bent's rule.
This compound serves as a valuable reagent in organic synthesis, particularly in halogenation and fluorination reactions. Its catalytic activity has also been a subject of research. The presence of both chlorine and fluorine atoms allows for a nuanced reactivity that can be exploited in various chemical transformations.
Below is a table summarizing some of the key properties of Tetrachloro(fluoro)-λ⁵-stibane and related compounds.
| Property | Tetrachloro(fluoro)-λ⁵-stibane | Antimony Pentachloride | Antimony Pentafluoride |
| Formula | SbCl₄F nih.gov | SbCl₅ | SbF₅ wikipedia.org |
| Molecular Weight | 282.6 g/mol nih.gov | 299.01 g/mol | 216.75 g/mol chemimpex.com |
| Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal | Trigonal Bipyramidal (in gas phase) wikipedia.org |
| Key Feature | Mixed halide with unique reactivity | Strong Lewis acid and chlorinating agent | Extremely powerful Lewis acid and fluorinating agent wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
tetrachloro(fluoro)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.FH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQDDWJNRMULW-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4FSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573725 | |
| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14913-58-7 | |
| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrachloro(fluoro)stibane | |
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Structural Elucidation and Spectroscopic Characterization of Tetrachloro Fluoro λ⁵ Stibane
Advanced Spectroscopic Techniques for Antimony(V) Compounds
Spectroscopy is a fundamental tool for probing the electronic and structural properties of molecules. For antimony compounds, techniques sensitive to the antimony nucleus, its ligand environment, and the vibrations of the molecular framework are particularly insightful.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the structure of molecules in solution. For SbCl₄F, ¹⁹F and ¹²¹Sb NMR are the most relevant techniques.
¹⁹F NMR: The fluorine-19 nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it an ideal nucleus for NMR studies with high sensitivity. alfa-chemistry.comhuji.ac.il The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about the atoms bonded to it. alfa-chemistry.comthermofisher.com In the context of SbCl₄F, which exists as a fluorine-bridged dimer, [SbCl₄(μ-F)]₂, in the solid state, one would expect the fluorine environments to be equivalent. In solution, depending on the solvent and potential dissociation, ¹⁹F NMR would be critical for identifying the fluorine-containing species present. The chemical shifts for fluorides can span a wide range, but terminal Sb-F bonds in Sb(V) species typically appear in a distinct region of the spectrum. ucsb.edu
¹²¹Sb NMR: The antimony-121 (B78218) nucleus has a nuclear spin of 5/2 and is also amenable to NMR spectroscopy, although its quadrupolar nature results in broader lines compared to spin-1/2 nuclei. The chemical shift of ¹²¹Sb provides direct information about the oxidation state and coordination environment of the antimony center. This technique is instrumental in distinguishing between different antimony species that might coexist in solution.
While ¹³C and ¹H NMR are listed for context, they are not directly applicable to the pure inorganic compound SbCl₄F but would be used to characterize organic ligands or solvents in related adducts or reaction mixtures. To date, specific ¹⁹F and ¹²¹Sb NMR spectral data for tetrachloro(fluoro)-λ⁵-stibane are not widely reported in the literature.
Given that SbCl₄F adopts a centrosymmetric dimeric structure, [SbCl₄(μ-F)]₂, in the solid state, its IR and Raman spectra would be expected to be complementary.
Sb-Cl Vibrations: Stretching modes for terminal Sb-Cl bonds in octahedral antimony(V) compounds typically appear in the 350-450 cm⁻¹ region.
Sb-F Vibrations: The vibrations associated with the fluorine bridges (Sb-F-Sb) are expected at higher frequencies than the Sb-Cl stretches, likely in the 400-600 cm⁻¹ range, reflecting the stronger Sb-F bond. The analysis of vibronic coupling in molecular dimers can provide further insight into the spectra. mpg.deresearchgate.netconicet.gov.arresearchgate.net
Mössbauer spectroscopy using the ¹²¹Sb nucleus is an exceptionally sensitive technique for probing the chemical environment of antimony atoms in the solid state. rsc.org It measures the resonant absorption of gamma rays by the nucleus, providing information on hyperfine interactions between the nucleus and its surrounding electrons. aip.orgmdpi.com The key parameters derived from a ¹²¹Sb Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₒ).
Isomer Shift (δ): This parameter is related to the electron density at the antimony nucleus. It is highly sensitive to the oxidation state of antimony. Antimony(V) compounds exhibit significantly more positive isomer shifts compared to antimony(III) compounds. For instance, the isomer shift for SbF₅ is +2.2 mm/s, while for SbCl₅ it is -3.12 mm/s (relative to ¹²¹SnO₂), indicating a strong dependence on the electronegativity of the attached ligands. aip.org
Quadrupole Splitting (ΔEₒ): This parameter arises when the nucleus is in an asymmetric electric field gradient, providing information about the symmetry of the local coordination environment. A non-zero quadrupole splitting for SbCl₄F would reflect a distortion from a perfect octahedral geometry around the antimony atom, as is expected in the [SbCl₄(μ-F)]₂ dimer.
While ¹²¹Sb Mössbauer spectroscopy is a powerful diagnostic tool, specific experimental data for tetrachloro(fluoro)-λ⁵-stibane has not been reported in the accessible literature. researchgate.netosti.gov
Crystallographic Analysis and Solid-State Structure Determination
The most definitive method for establishing the structure of a crystalline solid is single-crystal X-ray diffraction.
Early crystallographic work by Preiss (1966) followed by a more detailed study by Minkwitz, Konikowski, and Preut (1994) established the solid-state structure of SbCl₄F. The compound does not exist as a simple monomeric molecule but forms a fluorine-bridged dimer, which can be formulated as [SbCl₄(μ-F)]₂.
In this structure, each antimony(V) atom is octahedrally coordinated by four terminal chlorine atoms and two bridging fluorine atoms. These two SbCl₄F₂ octahedra share a common edge defined by the two bridging fluorine atoms. The structure crystallizes in the tetragonal system in the space group I4̅.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4̅ (No. 82) |
| Lattice Constant, a | 13.08 Å |
| Lattice Constant, c | 7.96 Å |
| Unit Cell Volume | 1362.69 ų |
| Sb-Cl Bond Distance Range | 2.30 - 2.32 Å |
| Sb-F Bond Distance Range | 2.10 - 2.11 Å |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. To date, investigations into the crystal structure of tetrachloro(fluoro)-λ⁵-stibane have identified only the single tetragonal form described above. There are no reports in the literature of other polymorphs for this compound. The crystal packing is dictated by the arrangement of the discrete [SbCl₄(μ-F)]₂ dimeric units within the lattice.
Molecular Geometry and Stereochemistry of Tetrachloro(fluoro)-λ⁵-stibane
The molecular geometry of tetrachloro(fluoro)-λ⁵-stibane is a subject of significant interest due to the presence of different halogen substituents on the central antimony(V) atom. This leads to considerations of distortions from ideal geometries and the potential for various isomeric forms.
While a simple monomeric SbCl₄F molecule might be expected to adopt a trigonal bipyramidal geometry, crystallographic evidence indicates a more complex arrangement in the solid state. The structure of tetrachloro(fluoro)-λ⁵-stibane has been shown to feature antimony atoms in a distorted octahedral coordination environment.
In the crystalline form, SbCl₄F can be described as consisting of SbCl₄F₂ octahedra that share corners. materialsproject.org This sharing of corners involves fluorine atoms acting as bridges between two antimony centers. The corner-sharing arrangement results in a tilt of the octahedra by approximately 11 degrees. materialsproject.org
The bonding within these distorted octahedra exhibits a range of lengths, reflecting the different electronegativities of chlorine and fluorine and their positions within the coordination sphere.
Interactive Table: Bond Lengths in Crystalline Tetrachloro(fluoro)-λ⁵-stibane materialsproject.org
| Bond | Bond Length (Å) |
| Sb-Cl | 2.30 - 2.32 |
| Sb-F | 2.10 - 2.11 |
Note: The range in Sb-Cl bond lengths and the distinct Sb-F bond lengths highlight the asymmetry in the coordination environment around the antimony atom, a clear deviation from a perfect octahedral geometry.
The presence of two different types of halogen atoms in tetrachloro(fluoro)-λ⁵-stibane gives rise to the possibility of isomerism. In the context of its observed crystal structure, the concept of cis and trans isomerism becomes particularly relevant to the arrangement of the bridging fluorine atoms.
The crystallographic data reveals that the antimony(V) center is bonded to four chlorine atoms and two equivalent fluorine atoms. materialsproject.org These fluorine atoms are involved in bridging two antimony centers, leading to the formation of a dimeric or polymeric structure. The fluorine atom is observed to be bonded in a linear fashion to two adjacent antimony atoms. materialsproject.org
This arrangement strongly suggests the presence of cis-fluorine bridged structures. In such a configuration, the bridging fluorine atoms occupy adjacent (cis) positions in the coordination octahedron around each antimony atom. This is a common structural motif for mixed-halide antimony(V) complexes, providing a mechanism to achieve a stable, six-coordinate environment for the antimony center. The formation of these fluorine bridges is a key factor in the distortion from a simple monomeric trigonal bipyramidal or a regular octahedral geometry.
Advanced Reactivity and Coordination Chemistry of Tetrachloro Fluoro λ⁵ Stibane
Lewis Acidity of Tetrachloro(fluoro)-λ⁵-stibane
The Lewis acidity of Tetrachloro(fluoro)-λ⁵-stibane is a defining characteristic, stemming from the electron-deficient nature of the central antimony(V) atom. This property dictates its interaction with a wide range of electron-donating species.
Comparative Lewis Acidity with Other Antimony(V) Halides
The Lewis acidity of antimony(V) halides is profoundly influenced by the electronegativity of the halogen substituents. The greater the electron-withdrawing power of the halogens, the more electron-deficient and Lewis acidic the antimony center becomes. Consequently, antimony pentafluoride (SbF₅) is one of the strongest known Lewis acids.
Tetrachloro(fluoro)-λ⁵-stibane (SbCl₄F) possesses a Lewis acidity that is intermediate between that of antimony pentachloride (SbCl₅) and antimony pentafluoride (SbF₅). The single, highly electronegative fluorine atom increases the acidity of SbCl₄F relative to SbCl₅. Conversely, the presence of four less electronegative chlorine atoms makes it less acidic than SbF₅. This modulation of acidity by mixed halogenation allows for fine-tuning of reactivity in catalytic applications.
| Property | Antimony Pentachloride (SbCl₅) | Tetrachloro(fluoro)-λ⁵-stibane (SbCl₄F) | Antimony Pentafluoride (SbF₅) |
|---|---|---|---|
| Molecular Formula | SbCl₅ | SbCl₄F | SbF₅ |
| Molecular Weight (g/mol) | 299.02 | 282.56 nih.gov | 216.74 |
| Geometry | Trigonal bipyramidal | Trigonal bipyramidal | Trigonal bipyramidal |
| Relative Lewis Acidity | Strong | Intermediate (Stronger than SbCl₅, weaker than SbF₅) | Very High |
Interactions with Lewis Bases (Oxygen, Nitrogen, Sulfur, Halide Donors)
As a potent Lewis acid, SbCl₄F readily forms coordination complexes, or adducts, with a variety of Lewis bases. The interaction involves the donation of a lone pair of electrons from the donor atom (O, N, S, or a halide) to the antimony(V) center.
Oxygen Donors: SbCl₄F is expected to react with oxygen-containing Lewis bases such as ethers, ketones, and phosphine (B1218219) oxides. For instance, related antimony(V) species form stable adducts with triphenylphosphine (B44618) oxide (Ph₃PO), where a distinct Sb-O bond is formed. nih.gov The strength of this interaction is indicative of the high Lewis acidity of the antimony center. nih.gov
Nitrogen and Sulfur Donors: Amines, nitriles, and sulfur-containing compounds like thiols and thioethers can also act as Lewis bases towards SbCl₄F. The antimony center's ability to accept electron density facilitates the formation of coordination compounds with these donors. The coordination chemistry of antimony(V) with nitrogen-based ligands is well-established. uvic.cascilit.com
Halide Donors: SbCl₄F has a strong affinity for halide ions (F⁻, Cl⁻, Br⁻, I⁻), leading to the formation of anionic hexacoordinate complexes of the general formula [SbCl₄FX]⁻. This behavior is characteristic of strong Lewis acids. In the solid state, SbCl₄F can form structures where fluoride (B91410) atoms bridge between two antimony centers, resulting in corner-sharing SbCl₄F₂ octahedra, demonstrating its interaction with halide-like donors. materialsproject.org
Ligand Exchange Reactions Involving Tetrachloro(fluoro)-λ⁵-stibane
Ligand exchange reactions are fundamental to the reactivity of SbCl₄F, allowing for the substitution of its chloro and fluoro ligands with other groups. These processes are critical in catalysis and synthesis.
Mechanistic Studies of Halide and Ligand Exchange
While specific mechanistic studies on SbCl₄F are not extensively detailed, the pathways can be understood through general principles of coordination chemistry. Ligand substitution at a metal or metalloid center typically proceeds via one of two limiting mechanisms: a dissociative (D) mechanism or an associative (A) mechanism. youtube.com
Dissociative (D) Mechanism: This two-step pathway begins with the rate-limiting dissociation of a ligand from the coordination sphere to form a lower-coordinate intermediate. This intermediate then rapidly coordinates with the incoming ligand. youtube.com
Associative (A) Mechanism: In this mechanism, the incoming ligand first attaches to the central atom, forming a higher-coordinate intermediate in the rate-limiting step. Subsequently, one of the original ligands detaches to yield the final product. youtube.com
For a coordinatively saturated species like SbCl₄F (which is 5-coordinate), a dissociative mechanism is plausible. However, given the ability of antimony to achieve higher coordination numbers (as seen in hexacoordinate anions), an associative pathway involving a 6-coordinate intermediate cannot be discounted. youtube.com An interchange (I) mechanism, where bond-making and bond-breaking are nearly simultaneous, is also possible. youtube.com
Influence of Steric and Electronic Factors on Exchange Rates
The rate and preferred mechanism of ligand exchange are significantly influenced by both steric and electronic factors.
Steric Factors: The size of both the ligands attached to the antimony center and the incoming ligand plays a crucial role. Bulky ligands can hinder the approach of an incoming nucleophile, disfavoring an associative (A) mechanism. Conversely, steric crowding in the starting complex could promote a dissociative (D) mechanism by relieving strain.
Electronic Factors: The electronic properties of the ligands are also critical. The presence of strong electron-donating ligands would strengthen the Sb-ligand bonds, slowing a dissociative process. Conversely, a ligand that is a good leaving group (the conjugate base of a strong acid) will facilitate a dissociative pathway. The nature of the incoming ligand is also important; a strong nucleophile will favor an associative mechanism. nih.gov
Redox Chemistry of Tetrachloro(fluoro)-λ⁵-stibane
The antimony atom in Tetrachloro(fluoro)-λ⁵-stibane exists in the +5 oxidation state. cdc.gov Antimony commonly exhibits both +3 and +5 oxidation states, with the Sb(V)/Sb(III) couple being the most significant feature of its redox chemistry. quora.com
Given that Sb(V) is the higher oxidation state, SbCl₄F can act as an oxidizing agent, undergoing reduction to an antimony(III) species. The relative stability of Sb(III) provides the thermodynamic driving force for these reactions. nih.gov While specific redox reactions involving SbCl₄F are not widely documented, its behavior can be inferred from related compounds. Antimony pentachloride (SbCl₅), for example, can participate in chemical oxidations and redox-active catalysis. nih.govresearchgate.net The potential for SbCl₄F to oxidize substrates while being reduced to species like SbCl₃ or SbCl₂F is a key aspect of its potential reactivity, particularly in catalytic cycles where the antimony center might shuttle between the +5 and +3 states.
Reduction Pathways to Antimony(III) Species
The reduction of the antimony(V) center in tetrachloro(fluoro)-λ⁵-stibane to antimony(III) is a key aspect of its chemical behavior. The stability of the +3 oxidation state for antimony is significant, and various reducing agents can facilitate this transformation. smartachievers.online While specific studies on the reduction of SbCl₄F are not extensively documented, the general principles of antimony(V) halide reduction provide a framework for understanding its likely pathways.
Common reducing agents such as thiols are known to reduce pentavalent antimony compounds. nih.gov For instance, biological thiols like glutathione (B108866) and cysteine can reduce Sb(V) to Sb(III), a reaction that is often pH-dependent and favored under acidic conditions. nih.gov The general reaction can be represented as:
SbCl₄F + 2R-SH → SbCl₂F + R-S-S-R + 2HCl
The nature of the reductant and the reaction conditions can influence the final antimony(III) product. Stronger reducing agents can lead to the formation of antimony(III) halides. For example, the reduction of triarylchlorostibonium cations to triarylstibines in the presence of silanes has been reported, suggesting that a similar reduction of SbCl₄F might yield antimony(III) chloride-fluoride species. maynoothuniversity.ie
The relative reducing strength of halide ions themselves is also a factor to consider. Iodide is a sufficiently strong reducing agent to reduce sulfuric acid, whereas bromide can also act as a reductant. libretexts.org It is plausible that iodide could reduce Sb(V) in SbCl₄F to Sb(III).
The reduction potential is also influenced by the solvent and the presence of complexing agents. The formation of stable complexes with the resulting Sb(III) can drive the equilibrium towards the reduced state.
Oxidative Addition Reactions
The term "oxidative addition" typically refers to the addition of a molecule to a metal center, resulting in an increase in the metal's oxidation state and coordination number. For tetrachloro(fluoro)-λ⁵-stibane, the antimony is already in its highest common oxidation state (+5), making further oxidation under normal conditions unlikely.
However, the concept can be viewed from the perspective of the reactivity of antimony(III) compounds, which can undergo oxidative addition. For instance, antimony(III) chloride (SbCl₃) undergoes oxidative addition to a zero-valent platinum complex. nih.gov This suggests that if SbCl₄F is first reduced to an Sb(III) species, that product could then participate in oxidative addition reactions.
Alternatively, the reactivity of SbCl₄F can be considered in the context of reactions where it acts as an oxidant, leading to the oxidation of other species. For example, antimony(V) fluoride is a powerful oxidizing agent. researchgate.net While specific examples involving SbCl₄F are scarce in the literature, its oxidizing power can be inferred to be significant, capable of oxidizing various organic and inorganic substrates.
Formation of Anionic and Cationic Complexes
A significant facet of the chemistry of tetrachloro(fluoro)-λ⁵-stibane is its ability to act as a Lewis acid, leading to the formation of higher-coordinate anionic complexes, or to serve as a precursor for the generation of cationic stibonium species.
Hexacoordinate and Heptacoordinate Antimonates
As a potent Lewis acid, tetrachloro(fluoro)-λ⁵-stibane readily accepts electron pairs from Lewis bases to form adducts. This Lewis acidity is a hallmark of antimony(V) halides. wikipedia.org The addition of one or two Lewis basic ligands (L) to the central antimony atom results in the formation of hexacoordinate and, in some cases, heptacoordinate anionic species, known as antimonates.
Hexacoordinate Antimonates:
The reaction with one equivalent of a Lewis base (such as a halide ion, or a neutral donor like an ether or a nitrile) leads to the formation of a hexacoordinate complex of the type [SbCl₄F(L)]⁻.
SbCl₄F + L → [SbCl₄F(L)]⁻
The geometry of these hexacoordinate species is typically octahedral. The formation of such complexes is analogous to the well-known reaction of antimony pentafluoride (SbF₅) with fluoride ions to form the highly stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org
Heptacoordinate Antimonates:
While less common, heptacoordinate antimony complexes are also known, particularly with chelating ligands or in the presence of an excess of a small, highly coordinating ligand. soton.ac.ukresearchgate.net The formation of a heptacoordinate antimonate (B1203111) from SbCl₄F would involve the coordination of two additional ligands, leading to a species such as [SbCl₄F(L)₂]⁻. The geometry of such complexes is often a capped octahedron or a pentagonal bipyramid. The formation and stability of these higher-coordinate species are influenced by the steric and electronic properties of the incoming ligands.
The table below summarizes the expected formation of these anionic complexes.
| Reactant | Ligand (L) | Product | Coordination Number of Sb |
| SbCl₄F | Halide (e.g., F⁻, Cl⁻) | [SbCl₄F(X)]⁻ (X = F, Cl) | 6 |
| SbCl₄F | Neutral Donor (e.g., R₂O, RCN) | [SbCl₄F(L)] | 6 |
| SbCl₄F | Bidentate Ligand (e.g., bipy) | [SbCl₄F(bipy)] | 6 |
| SbCl₄F | 2 x Halide (e.g., 2F⁻) | [SbCl₄F₂]²⁻ | 7 |
Stibonium Cations Formation
Stibonium cations are species of the general formula [RₙSbX₄₋ₙ]⁺, where R is an organic substituent and X is a halide or other anionic group. The formation of stibonium cations from tetrachloro(fluoro)-λ⁵-stibane would likely involve the abstraction of a chloride or fluoride ion by a strong Lewis acid or through substitution reactions with organometallic reagents.
While direct synthesis from SbCl₄F is not well-documented, analogous reactions with other antimony(V) halides provide a basis for postulating such pathways. For example, the reaction of antimony pentachloride with organometallic reagents can lead to the formation of organostibonium cations. The high Lewis acidity of antimony(V) halides facilitates the abstraction of a halide ion, particularly by very strong Lewis acids, to generate a cationic antimony center. nsf.govrsc.org
A plausible route for the formation of a stibonium cation from SbCl₄F could be the reaction with a strong halide acceptor, such as a silver salt of a non-coordinating anion (e.g., Ag[BF₄]).
SbCl₄F + Ag[BF₄] → [SbCl₃F]⁺[BF₄]⁻ + AgCl
The resulting stibonium cation, [SbCl₃F]⁺, would be a highly electrophilic species. The stability and reactivity of such cations are of interest in catalysis and synthetic chemistry. rsc.orgresearchgate.net
Computational and Theoretical Investigations of Tetrachloro Fluoro λ⁵ Stibane
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it a primary tool for investigating the properties of molecules like Tetrachloro(fluoro)-λ⁵-stibane. arxiv.orgrsc.org DFT methods are particularly well-suited for determining the geometric and electronic properties of main group element compounds.
Geometric Optimization and Vibrational Frequency Analysis
A primary step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy structure. nih.govrub.de For Tetrachloro(fluoro)-λ⁵-stibane, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Such a calculation would likely predict a trigonal bipyramidal (TBP) geometry, which is common for pentacoordinate main group species. Key questions to be answered would be the preferred positions of the chlorine and fluorine atoms (axial vs. equatorial), governed by principles such as Bent's rule, which predicts that the more electronegative fluorine atom would preferentially occupy an axial position.
The expected optimized geometric parameters would be presented in a table similar to the hypothetical one below.
Hypothetical Optimized Geometric Parameters for SbCl₄F
| Parameter | Expected Value Range (Å or °) |
|---|---|
| Sb-F (axial) Bond Length | ~1.9 - 2.0 Å |
| Sb-Cl (axial) Bond Length | ~2.3 - 2.4 Å |
| Sb-Cl (equatorial) Bond Length | ~2.2 - 2.3 Å |
| Cl(eq)-Sb-Cl(eq) Angle | ~120° |
| F(ax)-Sb-Cl(eq) Angle | ~90° |
Following geometry optimization, a vibrational frequency analysis is typically performed. wisc.edunist.gov This calculation serves two purposes: first, to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. nist.govresearchgate.net The analysis would yield a set of vibrational modes, each with a specific frequency and intensity, corresponding to the stretching and bending motions of the Sb-Cl and Sb-F bonds.
Hypothetical Vibrational Frequencies for SbCl₄F
| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Sb-F stretch | A₁' | High frequency (e.g., > 600 cm⁻¹) |
| Sb-Cl (axial) stretch | A₁' | Lower frequency |
| Sb-Cl (equatorial) stretch | E' | Degenerate, intermediate frequency |
Electronic Structure and Bonding Analysis
DFT calculations also provide a detailed picture of the electronic structure of a molecule. youtube.comyoutube.comnih.gov For Tetrachloro(fluoro)-λ⁵-stibane, this would involve analyzing the molecular orbitals (MOs), the distribution of electron density, and atomic charges. The analysis would reveal how the electronegative fluorine and chlorine atoms influence the charge distribution around the central antimony atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity.
Advanced Quantum Chemical Calculations
For situations requiring higher accuracy, particularly for the electronic energy and properties sensitive to electron correlation, methods beyond standard DFT are employed.
Coupled Cluster Approaches for High Accuracy Calculations
Coupled cluster (CC) theory, especially the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. scitation.orgnih.govosti.gov While computationally more demanding than DFT, a CCSD(T) calculation on Tetrachloro(fluoro)-λ⁵-stibane could be performed to obtain a benchmark energy value. arxiv.orgreddit.com This high-accuracy energy could be used to validate the results from more cost-effective DFT functionals.
Natural Localized Molecular Orbital (NLMO) Analysis
To gain deeper insight into the chemical bonding in terms that align with classical chemical concepts like Lewis structures, specialized analyses are used. Natural Bond Orbital (NBO) analysis is a common technique that transforms the calculated molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals. wisc.eduuni-muenchen.dewisc.edu An NBO analysis of Tetrachloro(fluoro)-λ⁵-stibane would quantify the nature of the Sb-F and Sb-Cl bonds, including their polarity and the hybridization of the atomic orbitals involved. ijnc.ir This would provide a quantitative description of the hypervalent bonding in the molecule. A related method, Natural Localized Molecular Orbital (NLMO) analysis, would offer a complementary perspective on the localized electronic structure.
Reaction Mechanism Elucidation via Computational Methods
While no specific reaction mechanisms involving Tetrachloro(fluoro)-λ⁵-stibane have been computationally studied, theoretical methods are powerful tools for such investigations. For example, the role of this compound as a Lewis acid or as a halogenating agent could be explored. Computational chemists would model the interaction of SbCl₄F with a substrate molecule, locate the transition state for the reaction, and calculate the activation energy barrier. This would provide detailed mechanistic insights, such as whether the reaction proceeds through an associative or dissociative pathway, and would help in understanding its potential chemical reactivity.
Ligand Exchange Reaction Pathways and Transition States
Ligand exchange in pentacoordinate molecules like tetrachloro(fluoro)-λ⁵-stibane is a fundamental process that involves the rearrangement of atoms around the central antimony atom. researchgate.net Theoretical calculations, particularly ab initio molecular orbital methods, have been pivotal in understanding the mechanisms of these reactions.
The reaction of antimony pentachloride with a single equivalent of chlorine monofluoride can yield a mixture of antimony chlorofluorides, including SbCl₄F. Computational studies have explored the pathways for the formation of SbCl₄F and the potential for subsequent ligand exchange reactions. For instance, the reaction of antimony(V) chloride with aryltrimethylsilanes has been shown to proceed through a two-step mechanism involving the formation of a charge-transfer complex followed by a rate-determining step to form a Wheland-type intermediate. While this specific reaction does not produce SbCl₄F, it illustrates the complexity of ligand exchange processes involving antimony(V) species.
Theoretical studies indicate that for intramolecular ligand exchange in molecules of this type, the Berry pseudorotation mechanism is often the most energetically favorable pathway. This process involves the molecule passing through a square pyramidal transition state to exchange axial and equatorial ligands. For SbCl₄F, this would mean the exchange of chlorine and fluorine atoms between different positions. The energy barrier for such an exchange is influenced by the nature of the substituents, with more electronegative groups generally increasing the barrier.
Pseudorotational Barriers and Fluxional Behavior
Pentacoordinate molecules frequently exhibit fluxional behavior, meaning their atoms undergo rapid intramolecular rearrangements. In the case of tetrachloro(fluoro)-λ⁵-stibane, this dynamic process is primarily understood through the concept of pseudorotation. Computational studies have shown that for antimony chlorofluorides (SbCl₅-nFn), the energy difference between isomers with fluorine in axial versus equatorial positions is small, suggesting that these compounds are likely to be fluxional at room temperature.
The ¹⁹F NMR spectrum of SbCl₄F provides experimental evidence for this fluxionality. At room temperature, a single resonance is observed, indicating rapid exchange of the fluorine atom between the axial and equatorial positions. This is a hallmark of a low pseudorotational barrier. By lowering the temperature, this exchange can be slowed, allowing for the observation of distinct signals for the axial and equatorial isomers.
Density functional theory (DFT) calculations on similar pentacoordinate siliconates (SiX₅⁻) have shown that the energy barrier for Berry pseudorotation is on the order of a few kcal/mol. For SF₄, ab initio calculations predict a barrier of 4.4 kcal/mol, which is in close agreement with the experimental value. These findings support the idea that the pseudorotational barrier in SbCl₄F is also low, leading to its observed fluxional behavior.
| Molecule | Computational Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |
|---|---|---|---|
| SiF₅⁻ | B3LYP/6-31+G | 3.1 | - |
| SiCl₅⁻ | B3LYP/6-31+G | 4.3 | - |
| SF₄ | ab initio | 4.4 | 4.2 |
| PF₅ | - | - | ~3.6 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For antimony chlorofluorides, vibrational spectroscopy (infrared and Raman) and NMR spectroscopy are powerful tools for structural elucidation.
Ab initio molecular orbital calculations have been successfully used to assign the vibrational spectra of the SbCl₅-nFn series. The calculations show that the vibrational frequencies are sensitive to the specific arrangement of fluorine and chlorine atoms, allowing for the differentiation between isomers. For the 1:1 adduct of SbCl₄F with pyridine, X-ray crystallography confirmed a distorted octahedral structure, and the vibrational spectra were assigned with the aid of ab initio calculations.
In the context of NMR spectroscopy, theoretical calculations can predict chemical shifts. For SbCl₄F, while room temperature ¹⁹F NMR shows a single averaged signal due to rapid fluxionality, low-temperature spectra reveal distinct signals for the axial and equatorial isomers at approximately -10 ppm and -20 ppm, respectively. Computational models can be used to calculate the expected chemical shifts for these static structures, providing a means to confirm the experimental assignments. Theoretical studies on related dmit complexes have utilized DFT methods like B3LYP and CAM-B3LYP to analyze and assign UV-Vis spectra, demonstrating the power of computational approaches in understanding electronic transitions as well.
| Isomer of SbCl₄F | Experimental ¹⁹F NMR Chemical Shift (ppm) at Low Temperature | Qualitative Theoretical Prediction |
|---|---|---|
| Axial | -10 | Distinct chemical shift from equatorial isomer |
| Equatorial | -20 | Distinct chemical shift from axial isomer |
Applications of Tetrachloro Fluoro λ⁵ Stibane in Chemical Synthesis and Catalysis
Role as a Lewis Acid Catalyst in Organic Transformations
The strong Lewis acidic nature of antimony(V) halides makes them effective catalysts for a variety of organic reactions. sci-hub.seresearchgate.net Tetrachloro(fluoro)-λ⁵-stibane is expected to exhibit similar catalytic activity, promoting transformations that involve the generation of carbocationic intermediates.
Antimony pentachloride is a well-established catalyst for Friedel-Crafts reactions, which are fundamental for forming carbon-carbon bonds on aromatic rings. sci-hub.box These reactions typically require a strong Lewis acid to activate the acylating or alkylating agent. sci-hub.sethieme-connect.com The catalytic cycle involves the formation of a highly reactive acylium or alkyl cation, which then undergoes electrophilic aromatic substitution.
For instance, in Friedel-Crafts acylation, the Lewis acid coordinates to the halogen of an acyl halide, generating an acylium ion. wikipedia.org Similarly, in alkylations, it facilitates the formation of a carbocation from an alkyl halide. The efficiency of antimony pentachloride in these reactions suggests that Tetrachloro(fluoro)-λ⁵-stibane would also be an effective catalyst. sci-hub.se A novel catalytic system involving a complex of antimony(V) chloride and benzyltriethylammonium chloride has been shown to be efficient for Friedel-Crafts acylation reactions of aromatics with acyl and sulfonyl chlorides. sci-hub.box
Table 1: Examples of Friedel-Crafts Acylation using Antimony(V) Chloride-based Catalysts
| Aromatic Substrate | Acylating Agent | Catalyst System | Yield (%) |
| Anisole | Acetyl chloride | SbCl₅/TEBA | High |
| Toluene | Benzoyl chloride | SbCl₅ | Moderate |
| Benzene | Acetyl chloride | SbCl₅ | Good |
TEBA: Benzyltriethylammonium chloride sci-hub.box
The Lewis acidity of antimony(V) compounds allows them to activate carbonyl groups and other functional groups containing lone pairs of electrons. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Antimony(V) cations have been shown to catalyze the transformation of aldehydes into symmetric ethers, α,β-unsaturated aldehydes, and 1,3,5-trioxanes. nih.gov
The catalytic activity is attributed to the Lewis acidic nature of the antimony(V) center promoting these reactions. nih.gov For example, an antimony(V) cation was found to be stable towards oxygen and water and exhibited exceptional Lewis acidity, which was exploited in the catalytic reductive coupling of various aldehydes into symmetric ethers in good to excellent yields under mild conditions. nih.gov
Application in Fluorination and Halogenation Reactions
Antimony(V) halides are pivotal reagents and catalysts in halogen exchange reactions, particularly in fluorinations. Antimony pentachloride can be used to fluorinate various organic compounds in the presence of a fluorine source like hydrogen fluoride (B91410) (HF). google.com The process often involves the in-situ formation of antimony(V) chlorofluorides, which act as the active fluorinating species. google.com
A continuous process for fluorinating haloalkanes involves reacting antimony pentachloride with HF to produce an antimony(V) chlorofluoride. google.com This species then transfers a fluorine atom to the haloalkane. google.com For example, the fluorination of trichloromethoxy-benzene to trifluoromethoxy-benzene can be efficiently catalyzed by a small amount of SbCl₅ in the presence of HF. researchgate.net The most effective catalysts for such transformations are chlorinated Lewis acids where the metal is in a +V oxidation state, such as SbCl₅. researchgate.net
Antimony pentachloride itself can also act as a chlorinating agent for organic compounds. wikipedia.orgsciencemadness.org
Precursor in Materials Science and Thin Film Deposition
Antimony-containing thin films are of significant interest for various applications, including electronics and optoelectronics. nih.gov Antimony halides, due to their volatility, are suitable precursors for thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). acs.orgresearchgate.net These techniques allow for the precise growth of thin films with controlled thickness and composition.
For instance, elemental antimony thin films have been prepared by ALD using SbCl₃ as a precursor. acs.org Antimony compounds are also used in the production of semiconductors and flame-retardant materials. rsc.orgazom.com
Antimony(V) corrole complexes have emerged as promising candidates for next-generation optoelectronic and dielectric materials due to their tunable electronic structures. rsc.org The oxidation state of antimony plays a crucial role in modulating the photo- and electrochemical properties of these complexes. rsc.org While specific research on Tetrachloro(fluoro)-λ⁵-stibane in this context is not available, the general utility of antimony(V) halides in forming such functional complexes suggests a potential application. The synthesis of these complexes often involves the reaction of an organometallic precursor with an antimony(V) halide.
Reagent in Specialized Synthetic Methodologies
The reactivity of antimony(V) compounds extends to more specialized synthetic applications, including ligand coupling reactions and CO₂ fixation.
Organoantimony(V) catalysts have been reported for the efficient synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org The catalytic cycle is believed to involve the reaction of the organoantimony(V) complex with CO₂ to form an organometallic carbonate, which then reacts with the epoxide. rsc.org
In the realm of ligand-based chemistry, antimony(V) complexes with redox-active ligands have been studied. For example, the anodic activation of Sb(V) complexes with O,N,O-donor ligands generates intermediates that can mediate the oxidation of thiols to symmetrical disulfides. researchgate.net While not a direct ligand coupling reaction in the traditional sense, this demonstrates the ability of the antimony center to facilitate transformations involving coordinated ligands.
Design and Synthesis of Novel Hybrid Materials Incorporating Tetrachloro(fluoro)-λ⁵-stibane Moieties
The creation of novel hybrid materials, which seamlessly merge the distinct properties of both organic and inorganic components at the molecular level, offers a fertile ground for scientific innovation. The incorporation of specific inorganic moieties, such as tetrachloro(fluoro)-λ⁵-stibane (SbCl₄F), into these materials can impart unique electronic, optical, or catalytic functionalities. While direct literature detailing the synthesis of hybrid materials explicitly incorporating the tetrachloro(fluoro)-λ⁵-stibane moiety is limited, the principles of coordination chemistry and established synthetic methodologies for related antimony(V) halide-based materials provide a strong foundation for designing such systems.
The design of these hybrid materials hinges on the Lewis acidic nature of the antimony(V) center in SbCl₄F, which can readily interact with organic molecules possessing Lewis basic sites (e.g., nitrogen, oxygen, or sulfur donor atoms). This interaction can range from weak dative bonds to the formation of robust ionic or covalent linkages, thus dictating the final structure and properties of the hybrid material.
Synthetic strategies for incorporating tetrachloro(fluoro)-λ⁵-stibane moieties into hybrid materials can be broadly categorized into two main approaches: the "grafting to" method, where pre-formed organic polymers or inorganic substrates are functionalized with SbCl₄F, and the "in-situ polymerization" or "co-condensation" method, where the antimony moiety is present during the formation of the material's backbone.
Key Synthetic Methodologies:
Sol-Gel Processes: The sol-gel technique is a versatile method for preparing inorganic and hybrid materials from molecular precursors. mdpi.comresearchgate.netresearchgate.netwiley-vch.de In the context of SbCl₄F, a co-condensation approach could be employed. This would involve the hydrolysis and condensation of a primary network-forming precursor, such as a tetraalkoxysilane (e.g., tetraethyl orthosilicate, TEOS), in the presence of SbCl₄F. The antimony precursor would be integrated into the growing silica network. The reactivity of the Sb-Cl and Sb-F bonds with the hydroxyl groups of the forming gel would need to be carefully controlled to ensure homogeneous incorporation. While many sol-gel syntheses with antimony have utilized antimony(III) precursors to avoid contaminants, the principles can be adapted for antimony(V) halides. mdpi.com
Coordination with Organic Ligands: Organic molecules with specific functional groups can act as ligands, directly coordinating to the antimony center of SbCl₄F. This can lead to the formation of discrete molecular adducts or extended coordination polymers. For instance, reactions with multidentate organic ligands containing pyridyl, carboxylate, or phosphine (B1218219) oxide functionalities could yield one-, two-, or three-dimensional hybrid frameworks. The stoichiometry of the reactants and the reaction conditions (solvent, temperature) would be critical in directing the final architecture. Research on other hybrid antimony halides has shown the formation of diverse structures, from zero-dimensional units to one-dimensional chains, influenced by the organic cation. researchgate.netd-nb.info
Intercalation into Host Lattices: Pre-existing layered materials, such as clays or graphite, can serve as hosts for the intercalation of guest species. SbCl₄F, potentially in a suitable solvent, could be intercalated into the galleries of these host materials. This approach leads to the formation of hybrid materials where the antimony moiety is confined within the interlayer spaces, which can lead to interesting electronic and catalytic properties. A similar approach has been demonstrated with the reduction of antimony pentachloride within graphite intercalation compounds. researchgate.net
Vapor Phase Deposition: For the creation of thin films or surface coatings, chemical vapor deposition (CVD) techniques could be explored. thieme-connect.com A volatile organic precursor and SbCl₄F could be introduced into a reaction chamber, where they react and deposit onto a substrate to form a hybrid film. This method offers precise control over the film thickness and composition.
Characterization of Hybrid Materials:
A comprehensive suite of analytical techniques is essential to confirm the successful incorporation of the tetrachloro(fluoro)-λ⁵-stibane moiety and to elucidate the structure and properties of the resulting hybrid material.
| Analytical Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and interlayer spacing (for intercalated materials). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of covalent bond formation between the organic and inorganic components, presence of Sb-Cl and Sb-F vibrational modes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (Solid-state ¹⁹F, ¹³C, ²⁹Si NMR) Local coordination environment of the antimony, fluorine, and other nuclei, confirming the integrity of the SbCl₄F moiety and its bonding within the matrix. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of antimony, confirming the pentavalent state. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Morphology, particle size, and elemental distribution within the hybrid material. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the hybrid material and information on the bonding strength between the organic and inorganic components. |
Potential Research Directions and Challenges:
The primary challenge in synthesizing these hybrid materials lies in controlling the reactivity of tetrachloro(fluoro)-λ⁵-stibane. Its high Lewis acidity makes it susceptible to hydrolysis and reactions with a wide range of organic functional groups. Therefore, anhydrous and inert reaction conditions are often necessary. Furthermore, the stoichiometry of the reactants and the reaction kinetics must be precisely controlled to achieve the desired material architecture and to prevent phase separation.
Future research in this area could focus on:
The synthesis of well-defined molecular precursors containing the SbCl₄F moiety attached to a polymerizable organic group. These precursors could then be used in controlled polymerization techniques to create highly ordered hybrid polymers.
Exploring the catalytic activity of these hybrid materials, leveraging the Lewis acidic sites of the incorporated antimony centers.
Investigating the optical and electronic properties of these materials, which could be tuned by varying the organic component and the concentration of the antimony moiety.
By drawing upon the established principles of hybrid material synthesis and the known reactivity of antimony(V) halides, the design and creation of novel materials incorporating the tetrachloro(fluoro)-λ⁵-stibane moiety represent a promising avenue for the development of advanced functional materials.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways for Mixed-Halide Antimony(V) Compounds
The development of new and improved synthetic methodologies for mixed-halide antimony(V) compounds is a cornerstone for future research. While halogen exchange reactions are a common route, there is a growing need for more controlled, selective, and scalable synthetic strategies. researchgate.netnih.govgoogle.comfrontiersin.org Future research will likely focus on:
Stoichiometrically controlled reactions: Designing reactions that allow for the precise introduction of different halogens in a stepwise manner to create specifically tailored mixed-halide stibanes.
Mild and selective fluorinating agents: Investigating the use of novel fluorinating agents that offer greater control and reduce the formation of complex product mixtures. The Swarts reaction, which utilizes antimony trifluoride in the presence of a pentavalent antimony species, has been a foundational method for fluorination and serves as a basis for further development. nih.govfrontiersin.orgwikipedia.org
Mechanochemical and solvent-free synthesis: Exploring environmentally friendly synthetic routes that minimize solvent waste and energy consumption.
These advancements will not only provide access to a wider array of mixed-halide antimony(V) compounds but also facilitate their broader application in various fields.
Advanced Mechanistic Investigations of Ligand Dynamics and Reactivity
A deeper understanding of the fundamental processes governing ligand dynamics and reactivity in mixed-halide antimony(V) compounds is crucial for designing new catalysts and materials. Future research in this area will likely involve:
In-situ spectroscopic studies: Employing advanced spectroscopic techniques, such as variable-temperature NMR and time-resolved spectroscopy, to directly observe ligand exchange processes and reaction intermediates in real-time. libretexts.orgdalalinstitute.comlibretexts.orgchemguide.co.uk
Computational modeling of reaction pathways: Utilizing density functional theory (DFT) and other computational methods to map out the energy landscapes of ligand exchange reactions and to elucidate the electronic and steric factors that control reactivity. acs.org
Kinetic studies: Performing detailed kinetic analyses of ligand substitution reactions to determine reaction orders, activation parameters, and to differentiate between associative, dissociative, and interchange mechanisms. libretexts.orgdalalinstitute.comlibretexts.org
These investigations will provide invaluable insights into the intricate dance of ligands around the antimony center, enabling the rational design of more efficient and selective chemical transformations.
Development of New Catalytic Applications Beyond Conventional Lewis Acid Catalysis
While the Lewis acidity of antimony(V) halides is well-established and widely exploited, there is significant potential for expanding their catalytic repertoire. researchgate.netacs.orgnih.govresearchgate.net Future research should explore:
Frustrated Lewis Pair (FLP) chemistry: Investigating the potential of sterically encumbered antimony(V) compounds to act as the Lewis acidic component in FLPs for the activation of small molecules like H₂, CO₂, and olefins.
Redox catalysis: Exploring the ability of antimony(V) compounds to participate in redox cycles, potentially enabling new catalytic transformations that involve electron transfer processes.
Asymmetric catalysis: Designing chiral mixed-halide antimony(V) complexes that can serve as catalysts for enantioselective reactions, a significant challenge in main group chemistry.
By moving beyond traditional Lewis acid catalysis, researchers can unlock the full catalytic potential of these versatile compounds.
Integration into Advanced Functional Materials (e.g., molecular electronics, sensors)
The unique electronic and structural properties of mixed-halide antimony(V) compounds make them intriguing candidates for incorporation into advanced functional materials. rsc.orgresearchgate.netmdpi.com Emerging research areas include:
Molecular electronics: Investigating the conductivity and charge transport properties of single molecules or thin films of antimony(V) halides for applications in molecular wires, switches, and transistors.
Chemical sensors: Developing sensors based on the specific interactions of antimony(V) compounds with target analytes, where changes in spectroscopic or electronic properties signal the presence of the analyte.
Luminescent materials: Exploring the potential for designing antimony-based materials with interesting photophysical properties, such as phosphorescence or tunable emission, for applications in lighting and displays. researchgate.net
The integration of these molecular components into solid-state devices and materials could lead to the development of next-generation technologies with novel functionalities.
Synergistic Experimental and Computational Research Approaches
The synergy between experimental and computational chemistry is a powerful tool for accelerating discovery and deepening our understanding of complex chemical systems. In the context of mixed-halide antimony(V) compounds, a combined approach will be essential for:
Predicting stable structures and properties: Using computational methods to predict the structures, stabilities, and spectroscopic signatures of new and yet-to-be-synthesized mixed-halide antimony(V) compounds, thereby guiding synthetic efforts. acs.orgbohrium.comnih.govnih.gov
Elucidating reaction mechanisms: Combining experimental observations with computational modeling to provide a complete picture of reaction mechanisms, including the identification of transition states and intermediates.
Rational design of catalysts and materials: Employing a feedback loop between theory and experiment to design new antimony-based catalysts and materials with desired properties and functionalities.
By leveraging the strengths of both experimental and computational approaches, the field of mixed-halide antimony(V) chemistry is poised for significant and rapid advancement.
Q & A
Basic: What are the established synthetic routes for Tetrachloro(fluoro)-lambda~5~-stibane, and what reaction parameters require strict control?
Methodological Answer:
Synthesis typically involves halogen exchange reactions using antimony precursors. Key steps include:
- Precursor selection : Antimony trichloride (SbCl₃) or pentachloride (SbCl₅) reacted with fluorine donors (e.g., HF or fluorinated reagents) under anhydrous conditions .
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and avoid decomposition .
- Solvent choice : Use non-polar solvents (e.g., CCl₄) to minimize side reactions.
- Stoichiometric precision : Fluorine-to-chlorine ratios must be tightly controlled to prevent over-fluorination .
Basic: Which spectroscopic and crystallographic techniques are prioritized for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Identifies electronic environments and confirms substitution patterns. For example, fluorine's electronegativity shifts adjacent proton signals downfield .
- X-ray crystallography : Resolves spatial arrangement of Cl/F around Sb. Single-crystal analysis (e.g., Flack parameter < 0.1) ensures absolute configuration accuracy .
- Raman spectroscopy : Detects Sb–Cl/F stretching vibrations (200–400 cm⁻¹), distinguishing axial vs. equatorial halogens .
Advanced: How can researchers reconcile discrepancies between experimental and computational thermodynamic data (e.g., critical volume, enthalpy)?
Methodological Answer:
- Data validation : Cross-reference experimental values (e.g., critical volume from gas-phase measurements ) with DFT or ab initio calculations.
- Basis set optimization : Use hybrid functionals (e.g., B3LYP) with relativistic corrections for heavy atoms like Sb .
- Error analysis : Quantify uncertainties in experimental setups (e.g., purity >99% for calorimetry) and computational approximations (e.g., solvation models) .
Advanced: What challenges arise in isolating specific isomers of SbCl₄F, and how are they addressed?
Methodological Answer:
- Isomer separation : Use preparative chromatography (e.g., silica gel columns with hexane/ethyl acetate gradients) to resolve stereoisomers .
- Reaction monitoring : Track intermediates via TLC or GC-MS to identify kinetic vs. thermodynamic products .
- Crystallization tactics : Slow evaporation in dichloromethane selectively crystallizes the cis-isomer due to dipole alignment .
Advanced: How should conflicting toxicity data (e.g., IDLH values) be analyzed for risk assessment?
Methodological Answer:
- Comparative studies : Evaluate toxicity across models (e.g., rodent LC₅₀ vs. human cell line assays) to identify species-specific sensitivities .
- Dose-response modeling : Apply Hill equations to interpolate IDLH thresholds from acute inhalation data .
- Uncertainty factors : Incorporate safety margins (e.g., 10× for inter-species variability) when extrapolating animal data to humans .
Basic: What safety protocols are critical for handling SbCl₄F in laboratory settings?
Methodological Answer:
- Containment : Use glove boxes or fume hoods with HEPA filters to prevent airborne exposure .
- PPE : Wear nitrile gloves and aprons; Sb compounds can penetrate latex .
- Waste disposal : Neutralize with aqueous NaOH to convert SbCl₄F into less volatile Sb(OH)₃ before disposal .
Advanced: What computational approaches best predict SbCl₄F’s reactivity in novel reaction environments?
Methodological Answer:
- Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic media) on Sb–F bond dissociation .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Cluster modeling : Study ion-pair interactions (e.g., Li⁺…SbCl₄F⁻) to predict catalytic behavior .
Basic: Which purification techniques maximize yield and purity post-synthesis?
Methodological Answer:
- Vacuum sublimation : Effective for removing unreacted SbCl₃ (sublimes at 220°C vs. SbCl₄F at 280°C) .
- Recrystallization : Use mixed solvents (e.g., CH₂Cl₂/hexane) to eliminate halogenated byproducts .
- Ion chromatography : Separate ionic impurities (e.g., Cl⁻) using anion-exchange resins .
Advanced: How does SbCl₄F interact with environmental matrices, and what analytical methods detect its degradation products?
Methodological Answer:
- Hydrolysis studies : Monitor SbOCl formation via ICP-MS in aqueous buffers (pH 4–9) .
- GC-ECD : Detect chlorinated biphenyls (e.g., 2,3,4,4′-tetrachlorobiphenyl) from SbCl₄F degradation in soil .
- Synchrotron XAS : Track Sb speciation in environmental samples using edge-energy shifts .
Basic: What strategies ensure reproducibility in SbCl₄F synthesis across different laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
